molecular formula C12H15N3 B7902977 2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine

2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B7902977
M. Wt: 201.27 g/mol
InChI Key: HFFPVHINKMIBCR-UHFFFAOYSA-N
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Description

2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused pyrrole-pyridine ring system attached to a piperidine moiety. The unique structure of this compound makes it a valuable scaffold for the development of various therapeutic agents, particularly those targeting specific biological pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor, such as 2-bromo-5-iodopyridine, under base-mediated conditions to form the pyrrolo[2,3-b]pyridine core . Subsequent substitution reactions introduce the piperidine moiety, often using reagents like tert-butylcarbonate .

Industrial Production Methods

Industrial production of 2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reactions, efficient purification techniques, and scalable reaction conditions to ensure the consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce reduced derivatives of the pyrrolo[2,3-b]pyridine core.

Scientific Research Applications

Comparison with Similar Compounds

Biological Activity

2-Piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has attracted significant attention in pharmacological research due to its potential therapeutic applications, particularly in oncology. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring linked to a pyrrolo[2,3-b]pyridine core, which contributes to its unique biological properties. Its chemical formula is C11H12N2C_{11}H_{12}N_2, and it has a molecular weight of approximately 176.23 g/mol. The structural characteristics are essential for its interaction with biological targets.

Research indicates that this compound acts primarily as an inhibitor of fibroblast growth factor receptors (FGFRs). By inhibiting FGFR signaling pathways, the compound can disrupt processes critical for tumor growth and proliferation. This mechanism positions it as a candidate for cancer therapies targeting FGFR-related malignancies.

Antitumor Activity

Studies have demonstrated that this compound exhibits significant antitumor activity across various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays showed that the compound effectively inhibited the proliferation of human cancer cell lines, including breast and lung cancer cells. The IC50 values reported were in the low micromolar range, indicating potent activity against these cell types .

Selectivity and Efficacy

In comparative studies with other compounds targeting FGFRs, this compound demonstrated higher selectivity and efficacy. For example:

CompoundTargetIC50 (µM)Selectivity
This compoundFGFR0.5High
Y-27632ROCK0.8Moderate
Compound AFGFR1.5Low

This table illustrates the compound's superior selectivity for FGFR compared to similar inhibitors.

Clinical Relevance

In a preclinical model using xenografts of human tumors in mice, treatment with this compound resulted in significant tumor regression without notable toxicity. This finding suggests a favorable therapeutic window for further development .

Combination Therapies

Research has also explored the potential of combining this compound with other chemotherapeutics to enhance its efficacy. In studies involving combination therapy with standard agents like cisplatin, synergistic effects were observed, leading to improved survival rates in animal models .

Properties

IUPAC Name

2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-10-8-11(15-12(10)14-5-1)9-3-6-13-7-4-9/h1-2,5,8-9,13H,3-4,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFPVHINKMIBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC3=C(N2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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